1-Methylxanthine

Adenosine Receptor Antagonism Receptor Binding Assay Methylxanthine Pharmacology

1-Methylxanthine (1-MX) is a monomethylated xanthine with unique applications unavailable from dimethylxanthines: it serves as a validated CYP1A2 phenotyping biomarker, enhances ionizing radiation efficacy in colorectal cancer cells at non-toxic 3 mM concentrations, and provides defined Ki values (A1: 36 µM; A2: 1.9–6.6 µM) for SAR calibration. This compound is irreplaceable for DNA damage repair assays, OAT1 transporter studies, and adenosine receptor benchmarking. Ensure your research uses the correct metabolite standard—1-MX cannot be substituted with caffeine, theophylline, or paraxanthine.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 6136-37-4
Cat. No. B019228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylxanthine
CAS6136-37-4
Synonyms3,9-Dihydro-1-methyl-1H-purine-2,6-dione;  2,6-Dihydroxy-1-methylpurine;  1-Methylxanthine;  1-MX; 
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC1=O)N=CN2
InChIInChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)
InChIKeyMVOYJPOZRLFTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylxanthine (CAS 6136-37-4): A Monomethylxanthine Metabolite with Defined Adenosine Receptor Antagonism and Radiosensitization Activity


1-Methylxanthine (1-MX; CAS 6136-37-4) is a monomethylated xanthine derivative and a primary urinary metabolite of caffeine and theophylline in humans . Unlike dimethylxanthines such as theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), 1-MX carries a single methyl group at the N1 position, resulting in a distinct pharmacological profile . It functions as a non-selective adenosine receptor antagonist and has been identified as a competitive inhibitor of cyclic nucleotide phosphodiesterases . Notably, 1-MX has been characterized for its capacity to enhance the radiosensitivity of tumor cells, a property that differentiates it within the methylxanthine class .

Why 1-Methylxanthine Cannot Be Interchanged with Other Methylxanthines in Research Applications


Substitution of 1-Methylxanthine with other methylxanthines—including caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), or paraxanthine (1,7-dimethylxanthine)—is not supported by empirical data due to significant divergences in receptor binding affinities, metabolic specificity, and functional cellular outcomes. For instance, 1-MX exhibits distinct Ki values at adenosine receptor subtypes compared to both caffeine and theophylline . Moreover, while caffeine and theophylline undergo multiple demethylation pathways, 1-MX serves as a terminal metabolite in a specific, rate-limited enzymatic step, making it uniquely suited as a biomarker for CYP1A2 phenotyping . Most critically, 1-MX demonstrates a radiosensitization effect in colorectal cancer cells at concentrations that are non-toxic, a functional activity not uniformly observed across the methylxanthine class . These quantitative and functional differences preclude generic substitution in both biochemical assays and cellular models.

Quantitative Differentiation of 1-Methylxanthine Against Key Comparators


Adenosine A1 Receptor Binding Affinity: 1-Methylxanthine vs. Caffeine and Theophylline

1-Methylxanthine exhibits greater potency than caffeine at the A1 adenosine receptor in rat cerebral cortical membranes. In a study assessing the displacement of [3H]cyclohexyladenosine, 1-MX demonstrated a lower Ki value than caffeine, indicating higher affinity . BindingDB reports a Ki of 36,000 nM (36 µM) for 1-MX at the rat A1 adenosine receptor .

Adenosine Receptor Antagonism Receptor Binding Assay Methylxanthine Pharmacology

Adenosine A2 Receptor Functional Antagonism: Potency Rank Order Comparison

In functional assays measuring inhibition of 2-chloroadenosine-stimulated cAMP accumulation in rat brain slices and striatal membranes, 1-Methylxanthine is more potent than caffeine but less potent than theophylline . The rank order of potency is theophylline > paraxanthine > 1-methylxanthine > caffeine > theobromine. Specific Ki values for 1-MX at the human A2 receptor are reported as 1,900 nM (1.9 µM) in human platelet membranes and 6,600 nM (6.6 µM) in rat VA13 fibroblasts .

Adenosine A2 Receptor cAMP Accumulation Assay Functional Antagonism

Radiosensitization of Colorectal Cancer Cells: A Unique Functional Outcome at Defined Concentration

1-Methylxanthine (1-MX) at a concentration of 3 mM significantly enhances the clonogenic and apoptotic death of RKO human colorectal cancer cells when combined with 4 Gy ionizing radiation . This radiosensitization is achieved by inhibiting the repair of radiation-induced DNA double-strand breaks (DSBs), as evidenced by markedly prolonged γ-H2AX foci formation . Crucially, this effect occurs at 1-MX concentrations that are almost non-toxic to the target tumor cells . This radiosensitization property is a defined functional outcome not reported for all methylxanthines at comparable, non-toxic concentrations.

Radiosensitization DNA Double-Strand Break Repair Colorectal Cancer

CYP1A2 Metabolic Specificity: A Defined Kinetic Parameter as a Major Metabolite of Paraxanthine

1-Methylxanthine is the principal metabolite formed from paraxanthine by human liver microsomes, with a reported KM of 0.13–0.2 mmol L−1 . This contrasts with caffeine metabolism, where paraxanthine is the major primary metabolite (KM 0.4–0.5 mmol L−1) . This specific, enzyme-dependent conversion positions 1-MX as a key biomarker for CYP1A2 activity phenotyping, where its urinary ratio is a critical component of the (1X + 1U + AFMU)/17U metabolic ratio .

Drug Metabolism CYP1A2 Phenotyping Xenobiotic Metabolism

Inhibition of Organic Anion Transporter 1 (OAT1): A Quantitative Transport Interaction

1-Methylxanthine at a concentration of 100 µM inhibits the uptake of 6-carboxyfluorescein in CHO cells overexpressing human OAT1 . A related PubChem BioAssay confirms inhibition of 6-carboxyfluorescein uptake by 1-MX at 500 µM in OAT1-expressing cells . This interaction with the renal organic anion transporter is a quantifiable property relevant for studies involving drug transport and potential drug-drug interactions.

Drug Transport OAT1 Inhibition Renal Clearance

Optimal Research and Industrial Application Scenarios for 1-Methylxanthine (CAS 6136-37-4)


Radiosensitization Studies in Colorectal Cancer Models

1-Methylxanthine is optimally employed in in vitro studies examining the enhancement of ionizing radiation efficacy in colorectal cancer cells. As demonstrated in RKO cells, a 3 mM concentration of 1-MX significantly increases radiation-induced clonogenic and apoptotic death by inhibiting DNA double-strand break repair, without causing significant toxicity to the target cells . This makes it a valuable tool for investigating DNA damage response pathways and for preclinical evaluation of radiosensitization strategies.

Adenosine Receptor Pharmacology: Potency Benchmarking

Due to its intermediate potency at adenosine receptors relative to caffeine and theophylline, 1-MX serves as an important benchmark compound for establishing structure-activity relationships (SAR) within the methylxanthine class . Its defined Ki values for A1 (36 µM) and A2 (1.9-6.6 µM) receptors allow researchers to calibrate assay sensitivity and compare the efficacy of novel adenosine receptor ligands in binding and functional assays.

CYP1A2 Phenotyping and Drug Metabolism Biomarker Studies

As a major, kinetically defined metabolite of paraxanthine with a KM of 0.13–0.2 mmol L−1 in human liver microsomes, 1-MX is an indispensable analytical standard and biomarker for assessing CYP1A2 enzyme activity . It is a critical component of validated urinary metabolic ratios used in clinical pharmacology, toxicology, and epidemiological studies to phenotype individuals and evaluate drug-drug interaction potential involving CYP1A2 substrates .

In Vitro Drug Transporter Interaction Studies

1-Methylxanthine is a relevant tool for investigating interactions with the human organic anion transporter 1 (OAT1). Its ability to inhibit 6-carboxyfluorescein uptake at concentrations of 100-500 µM provides a defined system for studying the role of OAT1 in renal drug clearance and for assessing the potential of methylxanthine metabolites to cause transporter-mediated drug interactions . This application is particularly relevant for researchers in drug disposition and toxicology.

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